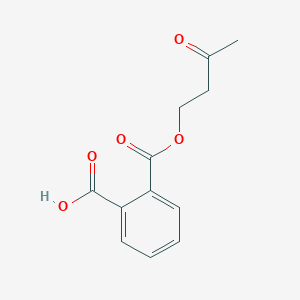
Mono(3-oxobutyl) Phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(3-oxobutyl) Phthalate is an organic compound with the molecular formula C12H12O5 It is a phthalate ester, which is a class of compounds commonly used as plasticizers These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-oxobutyl) Phthalate typically involves the esterification of phthalic anhydride with 3-oxobutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the required purity levels for commercial use.
化学反应分析
Types of Reactions
Mono(3-oxobutyl) Phthalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Mono(3-oxobutyl) Phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of flexible plastics, coatings, and adhesives.
作用机制
The mechanism of action of Mono(3-oxobutyl) Phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to changes in gene expression and cellular function, potentially resulting in adverse health effects.
相似化合物的比较
Similar Compounds
- Mono(2-ethylhexyl) Phthalate
- Mono(2-ethylhexyl) Terephthalate
- Mono(2-ethylhexyl) Adipate
Comparison
Mono(3-oxobutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical properties compared to other phthalates. For example, Mono(2-ethylhexyl) Phthalate is more commonly used as a plasticizer, but this compound may offer different reactivity and biological effects due to its unique structure.
属性
分子式 |
C12H12O5 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-(3-oxobutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
InChI 键 |
KRPHGQSWTJFGQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
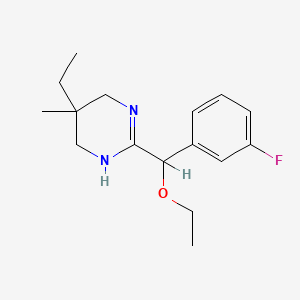

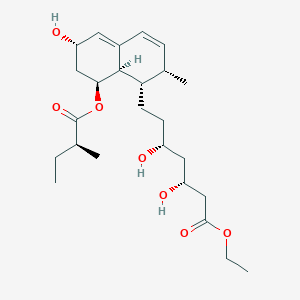
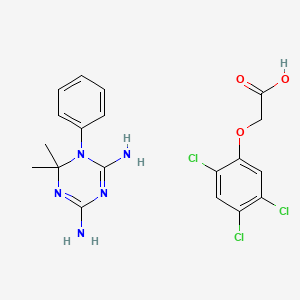
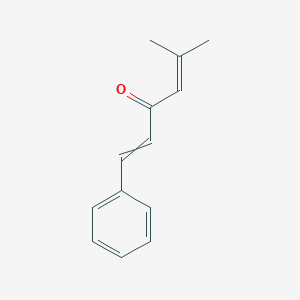
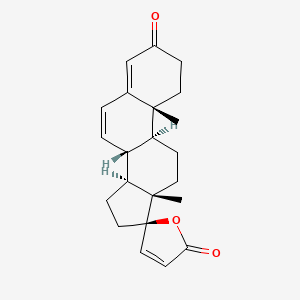
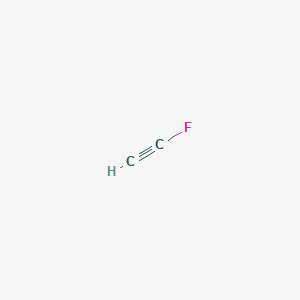
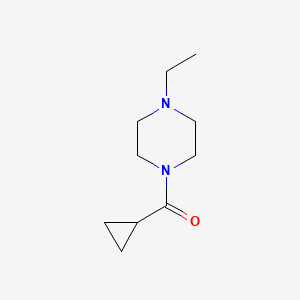
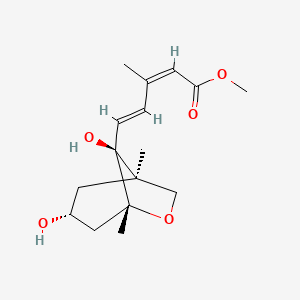
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
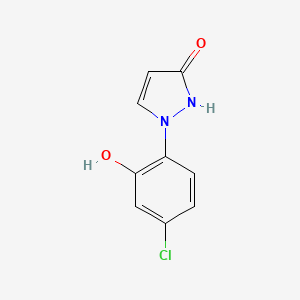
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
